4-Methylpent-2-yne-1,4-diol
Overview
Description
4-Methylpent-2-yne-1,4-diol: is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.1424 g/mol . It is a diol, meaning it contains two hydroxyl groups (-OH), and it also features a triple bond between the second and third carbon atoms in its structure. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
4-Methylpent-2-yne-1,4-diol is a complex organic compound
Mode of Action
It belongs to the class of organic compounds known as tertiary alcohols , which are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom . The interaction of this compound with its targets and any resulting changes are yet to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpent-2-yne-1,4-diol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with formaldehyde in the presence of a base, followed by hydrogenation . Another method includes the reaction of acetone with propargyl alcohol under acidic conditions to form the desired diol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of acetylene chemistry . This process typically includes the reaction of acetylene with formaldehyde to form 2-Butine-1,4-diol, which is then methylated to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpent-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Reagents like or can be used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or ketones.
Reduction: Produces saturated alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Methylpent-2-yne-1,4-diol has several applications in scientific research:
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving diols.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2-Butine-1,4-diol: Similar structure but lacks the methyl group at the fourth carbon.
Propargyl alcohol: Contains a triple bond but only one hydroxyl group.
3-Methylbutynol: Similar structure but with different positioning of the hydroxyl groups.
Uniqueness: 4-Methylpent-2-yne-1,4-diol is unique due to the presence of both a triple bond and two hydroxyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-methylpent-2-yne-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2,8)4-3-5-7/h7-8H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYWXUZVOLNCBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147489 | |
Record name | 4-Methylpent-2-yne-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10605-66-0 | |
Record name | 4-Methyl-2-pentyne-1,4-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10605-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylpent-2-yne-1,4-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylpent-2-yne-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpent-2-yne-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLPENT-2-YNE-1,4-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC6RG6N5HQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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